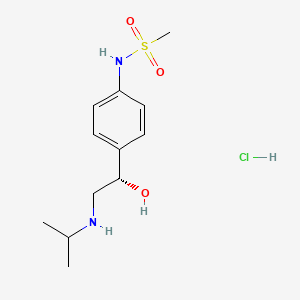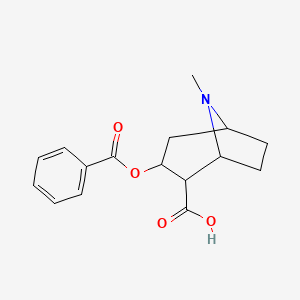
Benzoylecgonine
Übersicht
Beschreibung
Benzoylecgonine is the primary metabolite of cocaine, formed in the liver and excreted in the urine. It is pharmacologically inactive and is commonly tested for in cocaine urine drug screens and wastewater screenings for cocaine use . Chemically, it is the benzoate ester of ecgonine .
Wirkmechanismus
Target of Action
Benzoylecgonine is a primary metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is pharmacologically inactive It can be detected in various biological samples, such as blood and hair , and is often used in drug tests to identify cocaine use .
Mode of Action
It is the result of the body’s metabolic processes breaking down cocaine .
Biochemical Pathways
This compound is formed in the liver by the metabolism of cocaine by hydrolysis, catalyzed by carboxylesterases . Approximately 45% of cocaine is hydrolyzed to this compound by carboxylesterase-1 (CE-1) in the liver .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its formation and elimination. It is formed in the liver by the metabolism of cocaine and is subsequently excreted in the urine .
Result of Action
While this compound itself is pharmacologically inactive , it is a marker of cocaine use and can have significant implications in a forensic context . It has been associated with vasoconstriction in human coronary and cat cerebral arteries .
Action Environment
Environmental factors can influence the detection and impact of this compound. For example, it has been found in drinking water supplies , indicating its persistence in the environment after excretion. Its presence in the environment can be used to estimate the prevalence of cocaine use in a population . Preliminary studies show that this compound has potential toxicity issues in ecological systems .
Biochemische Analyse
Biochemical Properties
Benzoylecgonine plays a significant role in biochemical reactions as a metabolite of cocaine. It is formed in the liver by the metabolism of cocaine through hydrolysis, catalyzed by carboxylesterases . This compound interacts with various enzymes and proteins during its formation and excretion. The primary enzyme involved in its formation is carboxylesterase, which hydrolyzes cocaine into this compound and other metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. Although it is pharmacologically inactive, its presence indicates the prior use of cocaine, which has significant cellular effects. Cocaine influences cell function by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in altered cell signaling pathways, gene expression, and cellular metabolism. This compound itself does not directly influence these processes but serves as a marker for cocaine exposure.
Molecular Mechanism
The molecular mechanism of this compound involves its formation from cocaine through enzymatic hydrolysis. Carboxylesterases catalyze the hydrolysis of cocaine, resulting in the production of this compound . This process does not involve direct binding interactions with other biomolecules, enzyme inhibition, or activation. Instead, this compound is a byproduct of the metabolic breakdown of cocaine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. This compound is relatively stable and can be detected in biological samples such as urine and blood for an extended period after cocaine use . Its stability makes it a reliable marker for detecting cocaine use in forensic and clinical toxicology. Long-term effects on cellular function are primarily related to the parent compound, cocaine, rather than this compound itself.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of cocaine result in increased levels of this compound in the body . While this compound itself is not toxic, the parent compound, cocaine, can have toxic and adverse effects at high doses. These effects include cardiovascular complications, neurotoxicity, and behavioral changes. This compound serves as an indicator of the extent of cocaine exposure in these studies.
Metabolic Pathways
This compound is involved in the metabolic pathways of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . The primary metabolic pathway involves the conversion of cocaine to this compound and other metabolites such as ecgonine methyl ester . These metabolites are then excreted from the body through urine.
Transport and Distribution
This compound is transported and distributed within cells and tissues following its formation from cocaine. It is primarily excreted in the urine, making it a useful marker for detecting cocaine use . The transport and distribution of this compound within the body are influenced by its hydrophilic nature, allowing it to be readily excreted through the renal system.
Subcellular Localization
The subcellular localization of this compound is primarily within the liver, where it is formed from cocaine through enzymatic hydrolysis . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, it is rapidly excreted from the body through the renal system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoylecgonine can be synthesized by boiling cocaine freebase in water . The hydrolysis of cocaine in the liver, catalyzed by carboxylesterases, also produces this compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzoylecgonin unterliegt einer Hydrolyse, bei der die Esterbindung gespalten wird, um Ecgonin und Benzoesäure zu bilden . Es unterliegt auch Oxidations- und Reduktionsreaktionen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.
Häufige Reagenzien und Bedingungen: Die Hydrolyse von Benzoylecgonin beinhaltet typischerweise Wasser und Carboxylesterasen . Oxidations- und Reduktionsreaktionen können übliche Reagenzien wie Wasserstoffperoxid bzw. Natriumborhydrid beinhalten.
Wichtigste gebildete Produkte: Die Hauptprodukte, die bei der Hydrolyse von Benzoylecgonin gebildet werden, sind Ecgonin und Benzoesäure .
Wissenschaftliche Forschungsanwendungen
Benzoylecgonin wird in der forensischen Toxikologie häufig verwendet, um den Kokaingebrauch durch Urindrogen-Tests nachzuweisen . Es wird auch in Umweltstudien verwendet, um den Kokainverbrauch in der Bevölkerung durch die Analyse von Abwasser zu überwachen . Zusätzlich werden Forschungen zu Abbaustoffen für Benzoylecgonin in Abwasser durchgeführt, um seine Umweltbelastung zu reduzieren .
5. Wirkmechanismus
Benzoylecgonin ist pharmakologisch inaktiv und übt keine signifikanten Wirkungen auf den Körper aus . Es wird durch die Hydrolyse von Kokain in der Leber gebildet und anschließend im Urin ausgeschieden .
Ähnliche Verbindungen:
- Kokain: Die Stammverbindung, von der Benzoylecgonin abgeleitet ist.
- Ecgonin: Die Carbonsäureform von Kokain, die neben Benzoylecgonin während der Hydrolyse gebildet wird .
- Cocaethylen: Eine Verbindung, die entsteht, wenn Kokain und Alkohol zusammen konsumiert werden .
- Norcocain: Ein aktiver Metabolit von Kokain .
Einzigartigkeit: Benzoylecgonin ist in seiner Rolle als primärer Metabolit von Kokain einzigartig und damit ein wichtiger Marker für den Kokaingebrauch in Drogentests . Im Gegensatz zu Kokain ist es pharmakologisch inaktiv und erzeugt keine psychoaktiven Wirkungen .
Vergleich Mit ähnlichen Verbindungen
- Cocaine: The parent compound from which benzoylecgonine is derived.
- Ecgonine: The carboxylic acid form of cocaine, formed alongside this compound during hydrolysis .
- Cocaethylene: A compound formed when cocaine and alcohol are consumed together .
- Norcocaine: An active metabolite of cocaine .
Uniqueness: this compound is unique in its role as a primary metabolite of cocaine, making it a key marker for cocaine use in drug testing . Unlike cocaine, it is pharmacologically inactive and does not produce psychoactive effects .
Eigenschaften
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-RFQIPJPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046758 | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-09-5 | |
| Record name | Benzoylecgonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylecgonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylecgonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzoylecgonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLECGONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5353I8I6YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

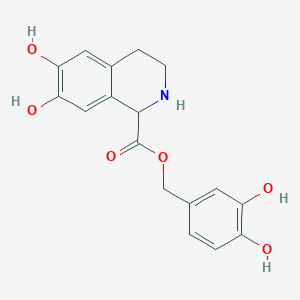
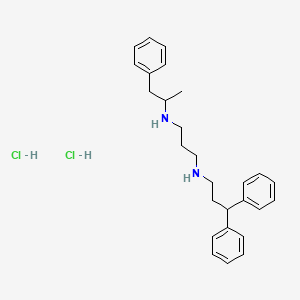

![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)

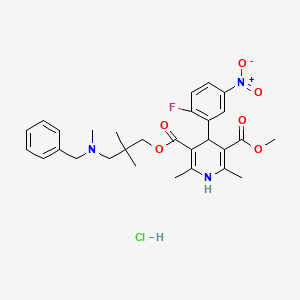
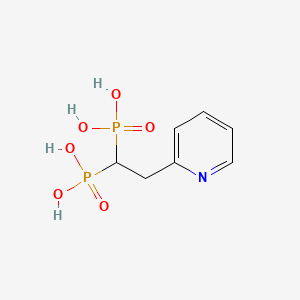

![6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1200948.png)

